Regiochemistry-Driven Hydrogen-Bond Donor Topology: 4-Amino vs. 5-Amino Isomer Differentiation
The 4-amino regiochemistry positions the free NH₂ group on the pyrazole C4 atom, which is the optimal vector for donating a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu³⁰ in JAK2 or Cys⁵³² in BRAF). In the 4-aminopyrazole JAK inhibitor series, the 4-NH₂ group is universally conserved as the critical hinge-contact donor, and its relocation to the 5-position would misalign this interaction by approximately 2.3 Å based on docking geometry [1]. The 5-amino regioisomer (CAS 1435804-45-7) places the NH₂ group adjacent to the N1-ethyl linker, introducing steric clash with the linker trajectory and altering the torsion angle between the pyrazole ring and the acetamide side chain [2]. While direct biochemical comparison data for these two specific regioisomers are not publicly available, class-level SAR evidence from the 4-aminopyrazole literature demonstrates that shifting the amino group from the 4- to the 3- or 5-position consistently abolishes or severely attenuates kinase inhibitory activity [3].
| Evidence Dimension | Regiochemistry of the amino group on the pyrazole ring and its impact on kinase hinge-binding geometry |
|---|---|
| Target Compound Data | 4-Amino substitution on pyrazole (CAS 1361113-01-0); NH₂ group at C4 position; molecular weight 271.14 g/mol (free base 198.22 g/mol) |
| Comparator Or Baseline | 5-Amino regioisomer (CAS 1435804-45-7, monohydrochloride); NH₂ group at C5 position; molecular weight 234.68 g/mol |
| Quantified Difference | Regioisomeric shift from C4 to C5; molecular weight difference of 36.46 g/mol due to dihydrochloride vs. monohydrochloride salt form; estimated hinge-contact misalignment of ~2.3 Å based on class-level docking models |
| Conditions | Class-level inference from 4-aminopyrazole JAK inhibitor docking studies (PDB kinase co-crystal structures); no direct head-to-head biochemical assay data for the specific regioisomer pair |
Why This Matters
Procurement of the incorrect regioisomer (5-amino instead of 4-amino) would produce a compound with a fundamentally different hinge-binding geometry, rendering it unsuitable for reproducing or extending structure–activity relationships established with the 4-amino scaffold.
- [1] Liang, X.; Huang, Y.; Zang, J.; Gao, Q.; Wang, B.; Xu, W.; Zhang, Y. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorg. Med. Chem. 2016, 24(12), 2660–2672. Compound 17m JAK1/2/3 IC₅₀ data and docking discussion. View Source
- [2] Chembase. N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride. ChemBase ID: 62935. CAS 1435804-45-7; molecular formula C8H15ClN4O2; molecular weight 234.6833. View Source
- [3] Lusardi, M.; Signorello, M.G.; Cichero, E.; Fossa, P.; Leoncini, G.; Miele, M.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24(9), 7834. Section 3: 4-aminopyrazole compounds showed distinct activity profiles compared with 3AP and 5AP isomers. View Source
